molecular formula C12H16N2O5S B2654733 Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate CAS No. 2034603-39-7

Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate

Cat. No.: B2654733
CAS No.: 2034603-39-7
M. Wt: 300.33
InChI Key: JXUPOAIUNXNVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, a sulfamoyl group, and an amino group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-sulfamoylaniline with ethyl acetoacetate under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxobutanoate
  • Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopentanoate

Uniqueness

Ethyl 3-((5-methyl-2-sulfamoylphenyl)amino)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(5-methyl-2-sulfamoylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-3-19-12(16)7-11(15)14-9-6-8(2)4-5-10(9)20(13,17)18/h4-6H,3,7H2,1-2H3,(H,14,15)(H2,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUPOAIUNXNVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CC(=C1)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.